氧化二镝

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

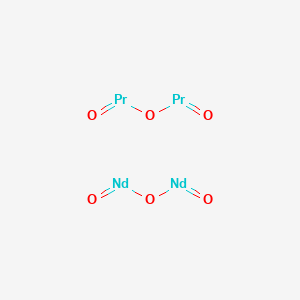

Didymium oxide is a mixture of Neodymium Oxide and Praesodymium Oxide . It is used in optical glass and has been used as a wavelength reference for many years as a glass filter . It is a brown powder that is insoluble in water but soluble in acids .

Synthesis Analysis

Didymium oxide is usually produced by melting the defined mixture of pure neodymium and praseodymium metals which are obtained by oxy-fluoride molten salt electrolysis . The mixed Nd/Pr-oxide supplied as the final product from magnet recycling can be used for direct didymium production .Chemical Reactions Analysis

During molten salt electrolysis of rare earths, greenhouse gas emission occurs causing environmental and climate changes . The electrochemical process window for didymium oxy-fluoride electrolysis is determined by linear sweep voltammetry and staircase chronoamperometry .Physical And Chemical Properties Analysis

Didymium oxide is a brown powder that is insoluble in water but soluble in acids . It offers sharp, stable peaks over the range of 290 to 870nm .科学研究应用

高光谱成像校准:二氧化二镝在高光谱成像相机中用作波长标准,通过统计建模(Lo, Fountain, & Ingram, 2008)帮助消除波长横坐标的空间失真。

稀土元素回收:在从钕铁硼永磁铁氧体废料中回收稀土元素的技术中,二氧化二镝在水冶法过程中发挥作用(Gruber & Carsky, 2020)。

电击穿研究:对二氧化二镝薄膜的电学特性进行了研究,如击穿电压和介电强度,揭示了其在电气应用中的用途(Narayana et al., 1983)。

玻璃着色:由于其独特的吸收光谱,二氧化二镝用于在玻璃中产生颜色。它可以产生各种色调,并在与其他元素结合时表现出二色性效应(Wang, Yu, & Guan, 1982)。

热电性能:对基于p型二氧化二镝的斯库特鲁德矿物的研究表明,二氧化二镝可以显著影响材料的热电性能,使其成为热电器件的有前景的选择(Rogl et al., 2012)。

荧光体中的光学性能:对掺杂二氧化二镝的氧化锌荧光体的研究显示,在不同温度下光学性质如振子强度和偶极矩发生变化,表明其在光电子学中的潜在用途(Bhatti, Gupta, & Verma, 2006)。

磁体微结构:铁-二氧化二镝-硼磁体的微结构揭示了不同相的组成,为材料的磁性能提供了见解(Goo et al., 1986)。

介电性能:对二氧化二镝薄膜的介电和电学性能的研究表明其在电子元件中的应用(Kumar & Rao, 1985)。

作用机制

The anode effect can occur during neodymium and didymium oxide electrowinning, causing a surge in the electrochemical cell voltage, interrupting the process, and increasing the greenhouse gas emissions . Variables such as current density, oxide content, viscosity, and electrolyte composition play an important role in the anodic process .

安全和危害

未来方向

The demand for Didymium oxide is expected to rise due to its application in green technologies, such as wind turbines and electric cars . The global undersupply of didymium oxide is forecasted to rise to 19,000 tonnes-per-annum by 2030 and 90,000 tonnes-per-annum by 2040 . This indicates a need for more efficient production and recycling methods in the future .

属性

IUPAC Name |

oxo(oxoneodymiooxy)neodymium;oxo(oxopraseodymiooxy)praseodymium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Nd.6O.2Pr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMURXTAXEGMANB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Pr]O[Pr]=O.O=[Nd]O[Nd]=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Nd2O6Pr2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

666.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Didymium oxide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Fluoro-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1144010.png)

![6-Vinyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1144013.png)